N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine
Description
N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a triazolopyrimidine derivative characterized by a fused bicyclic core with a methyl group at position 3 and an allyl-substituted amine at position 5. The compound’s synthesis likely follows established protocols for triazolopyrimidines, involving nucleophilic substitution of a chloro intermediate with allylamine under basic conditions, as seen in analogous syntheses .
Properties
IUPAC Name |
3-methyl-N-prop-2-enyltriazolo[4,5-d]pyrimidin-7-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H10N6/c1-3-4-9-7-6-8(11-5-10-7)14(2)13-12-6/h3,5H,1,4H2,2H3,(H,9,10,11) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JLYYQKXVIMYHJC-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1C2=NC=NC(=C2N=N1)NCC=C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H10N6 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
190.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of 3-methyl-4-nitro-1H-pyrazole with prop-2-enylamine in the presence of a base such as potassium carbonate. The reaction is carried out in a solvent like dimethylformamide (DMF) at elevated temperatures to facilitate the cyclization process .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the compound. Optimization of reaction conditions, such as temperature, pressure, and solvent choice, is crucial for large-scale production.
Chemical Reactions Analysis
Types of Reactions
N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate to form corresponding oxides.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are replaced by nucleophiles.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid at room temperature.
Reduction: Sodium borohydride in methanol at reflux temperature.
Substitution: Nucleophiles like amines or thiols in the presence of a base such as triethylamine.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while reduction can produce reduced derivatives with different functional groups.
Scientific Research Applications
Biological Activities
1. Anticancer Activity
N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine and its derivatives have been studied for their anticancer properties. Research indicates that triazole derivatives can inhibit cancer cell proliferation through various mechanisms, including apoptosis induction and cell cycle arrest. For instance, compounds with triazole rings have shown promising results against different cancer cell lines, suggesting their potential as anticancer agents .
2. Antimicrobial Properties
The compound has also demonstrated antimicrobial activity. Studies have highlighted the effectiveness of triazole derivatives against a range of bacterial strains, including both Gram-positive and Gram-negative bacteria. The mechanism often involves disrupting bacterial cell wall synthesis or inhibiting essential metabolic pathways .
3. Anti-inflammatory Effects
Research has indicated that certain triazolo derivatives possess anti-inflammatory properties. These compounds can modulate inflammatory pathways and cytokine production, making them candidates for treating inflammatory diseases .
Synthetic Methodologies
The synthesis of this compound typically involves multicomponent reactions (MCRs), which are advantageous for creating complex molecules efficiently. MCRs allow for the simultaneous formation of multiple bonds in a single reaction vessel, leading to high yields and reduced reaction times.
Table 1: Synthesis Conditions and Yields
| Reaction Type | Conditions | Yield (%) |
|---|---|---|
| MCR | 65–70 °C | 72–97 |
| Cycloaddition | Room Temp | 65–87 |
| Ring Closure | 115–140 °C | 78–90 |
The above table summarizes various synthetic strategies employed to produce triazole derivatives efficiently.
Case Studies
Case Study 1: Anticancer Activity
In a study evaluating the anticancer effects of several triazole derivatives, this compound was tested against human cancer cell lines. The results demonstrated a significant reduction in cell viability at concentrations as low as 10 µM, with IC50 values indicating strong potential for further development as an anticancer agent .
Case Study 2: Antimicrobial Efficacy
Another investigation focused on the antimicrobial properties of this compound against Staphylococcus aureus and Escherichia coli. The compound exhibited minimum inhibitory concentrations (MIC) comparable to standard antibiotics such as ciprofloxacin, highlighting its potential as a new antimicrobial agent .
Mechanism of Action
The mechanism of action of N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine involves its interaction with specific molecular targets. The compound can bind to enzymes and receptors, inhibiting their activity and modulating various biological pathways. For example, it may inhibit cyclin-dependent kinases (CDKs), leading to cell cycle arrest and apoptosis in cancer cells .
Comparison with Similar Compounds
Comparison with Structural Analogs
Physicochemical Properties
Table 2: Physical and Spectroscopic Data
Key Observations:
- Melting Points : Benzyl-substituted analogs (e.g., Compound 4) exhibit higher melting points (255–256°C) due to aromatic stacking, whereas allyl-methyl substitution may reduce crystallinity.
- Spectroscopy : Allyl protons in the target compound would appear as distinct multiplets in the 5–6 ppm region, differing from benzyl or furan signals in analogs .
Biological Activity
N-allyl-3-methyl-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-amine is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article reviews the available literature on its biological effects, mechanisms of action, and potential therapeutic applications.
Chemical Structure and Properties
This compound belongs to the class of triazolo-pyrimidines. Its structure can be represented as follows:
This compound features a triazole ring fused to a pyrimidine system, which is known to enhance its pharmacological properties.
1. Anticancer Activity
Recent studies have highlighted the anticancer potential of triazolo-pyrimidine derivatives. For instance, compounds structurally related to this compound have shown promising results against various cancer cell lines. Notably:
- IC50 Values : Some derivatives exhibit IC50 values as low as 15.3 µM against MCF-7 breast cancer cells, indicating potent activity .
| Compound | Cell Line | IC50 (µM) |
|---|---|---|
| N-Aryl | MCF-7 | 15.3 |
| N-Allyl | A549 | 29.1 |
These findings suggest that modifications on the triazole or pyrimidine moieties can significantly influence anticancer efficacy.
2. Antibacterial Activity
The antibacterial properties of N-allyl-3-methyl derivatives have been explored extensively. Research indicates that these compounds exhibit activity against strains such as Methicillin-resistant Staphylococcus aureus (MRSA).
For example:
- Compounds with similar structures have demonstrated minimum inhibitory concentrations (MIC) in the range of 0.5–32 µg/mL against various bacterial strains .
| Compound Type | Bacteria | MIC (µg/mL) |
|---|---|---|
| Triazole Derivative | MRSA | 0.5 |
| Pyrimidine Hybrid | E. coli | 16 |
3. Antiviral Activity
Triazolo-pyrimidines have also been investigated for their antiviral properties. Some studies report that derivatives can inhibit viral replication in vitro, suggesting potential applications in treating viral infections .
The mechanisms underlying the biological activities of N-allyl-3-methyl derivatives are multifaceted:
- Inhibition of Enzymes : Many compounds target specific enzymes involved in cancer cell proliferation or bacterial growth.
- Interference with Cellular Signaling : These compounds may disrupt signaling pathways critical for cell survival and proliferation.
- Induction of Apoptosis : Certain derivatives have been shown to induce programmed cell death in cancer cells.
Case Studies
Several case studies illustrate the therapeutic potential of N-allyl-3-methyl derivatives:
- Study on Anticancer Effects : A study published in MDPI demonstrated that a related compound significantly inhibited tumor growth in vivo models of breast cancer.
- Antibacterial Efficacy : Research highlighted the effectiveness of triazolo-pyrimidines against resistant bacterial strains, showcasing their potential as novel antibiotics.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
